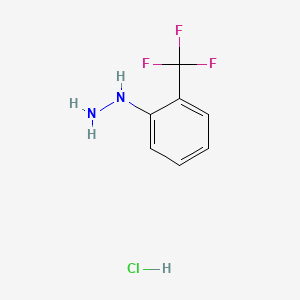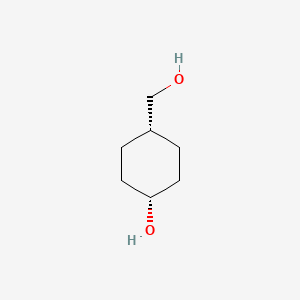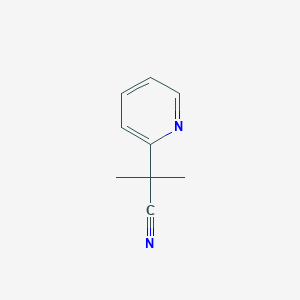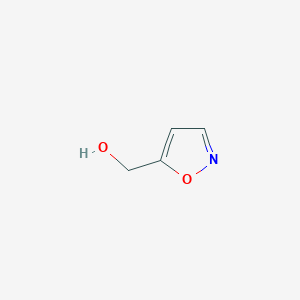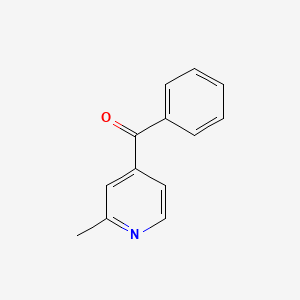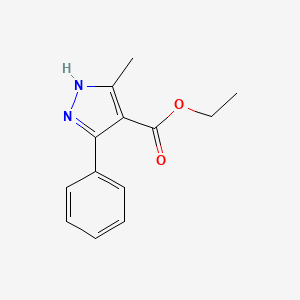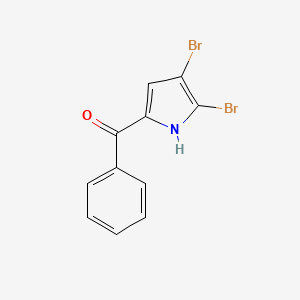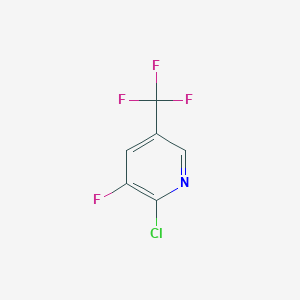
5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide
Vue d'ensemble
Description
“5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest for many researchers. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to obtain indole 2-carboxamide . This route is straightforward and useful, and many researchers have used CDI in the synthesis of indole 2-carboxamides .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole derivatives, including compounds structurally similar to "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide," are pivotal in organic chemistry due to their presence in a wide array of bioactive molecules. A comprehensive classification of indole synthesis methods has been outlined, highlighting the diversity of strategies employed in the synthesis of indoles, a foundational structure in many pharmaceuticals and research compounds. This classification serves as a fundamental resource for chemists exploring the synthesis of new indole derivatives with potential scientific applications (Taber & Tirunahari, 2011).
Tryptophan Metabolism and Biological Effects
Indole derivatives are closely related to tryptophan metabolism, with significant implications for health and disease. The metabolism of tryptophan through various pathways in the gut microbiota, immune cells, and other tissues produces metabolites with profound effects on human health, including inflammatory and neurological disorders. The understanding of tryptophan metabolism highlights the potential of indole derivatives in modulating physiological processes and disease outcomes, offering insights into the therapeutic applications of compounds like "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide" (Höglund, Øverli, & Winberg, 2019).
Indole-Based Alkaloids and Combinatorial Chemistry
Indole-based alkaloids, which share structural features with "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide," are renowned for their diverse biological activities. The application of the Pictet-Spengler reaction to synthesize tetrahydro-β-carboline scaffolds, a core structure in many indole-based alkaloids, is a testament to the compound's relevance in drug discovery and synthetic chemistry. This approach underscores the versatility and potential of indole derivatives in generating bioactive molecules for research and therapeutic use (Rao, Maiti, & Chanda, 2017).
Orientations Futures
Indole derivatives have been extensively explored as potential agents for various diseases . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Propriétés
IUPAC Name |
5-amino-N-methyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZBKGLGOMMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488738 | |
| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |
CAS RN |
62368-26-7 | |
| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

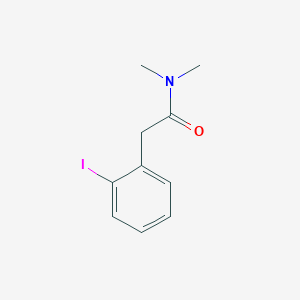
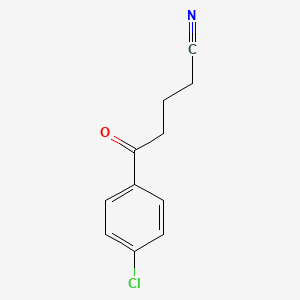
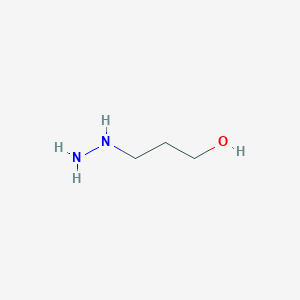
![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
